4-(3-Bromo-4-fluorophenyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromo-4-fluorophenyl)but-3-en-2-one is an organic compound with the molecular formula C10H8BrFO It is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, along with a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-fluorophenyl)but-3-en-2-one typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with a suitable enone precursor under basic conditions. One common method is the Claisen-Schmidt condensation, where the aldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-4-fluorophenyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(3-Bromo-4-fluorophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-fluorophenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromo-3-fluorophenyl)but-3-en-2-one
- 4-(4-Bromophenyl)but-3-en-2-one
- 2-Bromo-4-fluoroacetophenone
Uniqueness
4-(3-Bromo-4-fluorophenyl)but-3-en-2-one is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C10H8BrFO |
---|---|
Molecular Weight |
243.07 g/mol |
IUPAC Name |
(E)-4-(3-bromo-4-fluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H8BrFO/c1-7(13)2-3-8-4-5-10(12)9(11)6-8/h2-6H,1H3/b3-2+ |
InChI Key |
UOQVMIGMOBRXTB-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1)F)Br |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.